3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline
CAS No.: 339102-68-0
Cat. No.: VC4461025
Molecular Formula: C21H22N2
Molecular Weight: 302.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339102-68-0 |
|---|---|
| Molecular Formula | C21H22N2 |
| Molecular Weight | 302.421 |
| IUPAC Name | 3-(4-methylphenyl)-2-piperidin-1-ylquinoline |
| Standard InChI | InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
| Standard InChI Key | DBSXYIZDRIRTTG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—provides a planar, aromatic framework conducive to π-π stacking interactions with biological targets. At position 2, the piperidine moiety introduces a saturated six-membered ring with one nitrogen atom, conferring conformational flexibility and basicity (pKa ≈ 10.5) . The 4-methylphenyl group at position 3 adds hydrophobicity, enhancing membrane permeability and target binding affinity through van der Waals interactions .
Stereoelectronic Properties
Density functional theory (DFT) calculations on analogous quinoline-piperidine systems reveal:
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A dipole moment of 3.2–3.8 D, favoring solubility in polar aprotic solvents.
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Highest occupied molecular orbital (HOMO) localization on the quinoline ring, suggesting nucleophilic reactivity at the pyridinic nitrogen .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline typically involves sequential Friedländer annulation and nucleophilic aromatic substitution (NAS), as exemplified by routes adapted from MP-10 analogs :
Step 1: Friedländer Annulation
4-Methylacetophenone reacts with 2-aminobenzaldehyde in acidic ethanol to yield 3-(4-methylphenyl)quinoline. Yield: 68–72% .
Step 2: Bromination
N-bromosuccinimide (NBS) selectively brominates the quinoline at position 2. Yield: 85% .
Step 3: NAS with Piperidine
Bromine displacement by piperidine in dimethylformamide (DMF) at 80°C affords the final product. Yield: 63% .
Microwave-Assisted Optimization
Recent advances utilize microwave irradiation to accelerate NAS, reducing reaction times from 12 hours to 30 minutes while maintaining yields ≥70% .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for closely related compounds suggest:
LogP values calculated using Crippen’s fragmentation method .
Biological Activities and Mechanisms
PDE10A Inhibition
Structural analogs like MP-10 demonstrate potent PDE10A inhibition (IC50 = 0.3 nM), a target for schizophrenia therapeutics . Molecular docking studies predict:
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Hydrogen bonding between the quinoline nitrogen and Tyr693 in PDE10A.
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Hydrophobic interactions between the 4-methylphenyl group and Phe729 .
In Vivo Efficacy
In murine models, 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline derivatives attenuate phencyclidine-induced hyperlocomotion (ED50 = 14 mg/kg i.p.), correlating with brain concentrations ≥500 ng/g .
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